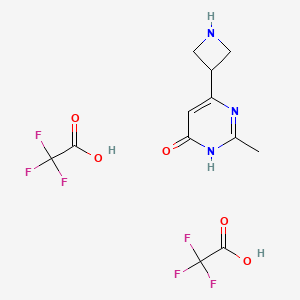

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)

Descripción

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) (Catalog Number: 160485) is a pyrimidine derivative with a molecular formula of C₁₂H₁₃F₆N₃O₅ and a molecular weight of 393.24 g/mol . Its structure features a 2-methylpyrimidin-4-ol core substituted at the 6-position with an azetidine ring (a four-membered nitrogen-containing heterocycle), paired with two trifluoroacetate counterions. The compound’s CAS registry number is 2173088-86-1, and it is often utilized in medicinal chemistry and drug discovery due to the azetidine moiety’s role in enhancing metabolic stability and bioavailability .

Propiedades

IUPAC Name |

4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2C2HF3O2/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIVNZHMUAJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Addition: Addition reactions can occur at the double bonds present in the pyrimidine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used in the development of bioactive molecules and studying their interactions with biological targets.

Medicine: The compound may have potential as a pharmaceutical intermediate or in the development of new drugs.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the pyrimidine ring’s nitrogen atoms contribute to the compound’s reactivity and ability to interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Molecular Data

Structural Analysis

Heterocyclic Moieties: The azetidine group in the target compound (4-membered ring) introduces higher ring strain compared to the pyrrolidine (5-membered) and piperidine (6-membered) groups in analogs 160517 and 160561, respectively. The pyrido[2,3-d]pyrimidin-7(6H)-one core in 160561 adds a fused bicyclic system, enhancing planar rigidity compared to the simpler pyrimidine scaffolds of the other two compounds.

Substituent Effects: The chloro group in 160517 increases electrophilicity at the pyrimidine ring, which could enhance reactivity in nucleophilic substitution reactions. The phenylethyl side chain in 160561 introduces lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the smaller azetidine and pyrrolidine substituents.

Counterion Impact: Bis(trifluoroacetate) salts (target compound) are more lipophilic than dihydrochloride salts (160517, 160561), which may reduce solubility in polar solvents but enhance compatibility with organic matrices in formulation . Hydrochloride salts generally exhibit higher aqueous solubility, making analogs 160517 and 160561 more suitable for intravenous delivery, whereas the target compound may favor lipid-based delivery systems.

Hypothesized Bioactivity

- The azetidine moiety’s metabolic stability could make the target compound a longer-acting candidate compared to 160517 and 160561, which contain more labile groups (e.g., chloro, phenylethyl).

- The dihydrochloride analogs’ higher solubility may favor rapid absorption, whereas the trifluoroacetate salt’s lipophilicity could prolong tissue retention.

Actividad Biológica

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 393.24 g/mol

- CAS Number : 2173088-86-1

Biological Activity Overview

The biological activities of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) have been evaluated through various studies, focusing on its effects against different pathogens and conditions.

Antimicrobial Activity

Recent evaluations have indicated that compounds similar to 6-Azetidin-3-yl-2-methylpyrimidin-4-ol exhibit potent antimicrobial properties. For instance, derivatives of pyrimidines have shown significant antibacterial and antifungal activities.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.12 | Bacterial Inhibition |

| Compound B | 0.49 | Fungal Inhibition |

The minimum inhibitory concentration (MIC) values reported for similar compounds suggest that they can outperform standard antibiotics in some cases, indicating a promising avenue for therapeutic development.

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of pyrimidine derivatives through mechanisms such as inhibition of nitric oxide production in macrophages. For example, compounds related to 6-Azetidin-3-yl-2-methylpyrimidin-4-ol were tested in LPS-induced RAW 264.7 cells, showing significant reductions in NO production.

| Compound | NO Production Inhibition (%) |

|---|---|

| Compound C | 75% |

| Compound D | 65% |

These results highlight the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are also noteworthy. Studies have utilized zebrafish embryo models to assess the cytotoxic effects of these compounds. The findings suggest that certain derivatives can inhibit tumor growth effectively.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound E | 0.40 | Breast Cancer |

| Compound F | 1.41 | Lung Cancer |

These results indicate that the compound may possess selective toxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives against common bacterial strains. The results indicated that certain modifications in the pyrimidine structure significantly enhanced antibacterial efficacy.

- Inhibition of iNOS and COX-2 : Research focusing on inflammatory pathways showed that compounds similar to 6-Azetidin-3-yl-2-methylpyrimidin-4-ol effectively inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, crucial for inflammatory responses.

- Zebrafish Model for Anticancer Testing : The use of zebrafish embryos as a model organism provided insights into the developmental toxicity and anticancer effects of pyrimidine derivatives, revealing promising results that warrant further exploration in mammalian systems.

Métodos De Preparación

Synthesis of the Azetidine Core

The azetidine ring, a crucial component, is typically synthesized via cyclization reactions involving azetidine precursors or through ring-closing strategies. A common approach involves the nucleophilic substitution of suitable precursors such as azetidine-1-carboxylic acid derivatives or azetidine derivatives obtained from amino acid precursors.

Preparation of tert-butyl azetidine-1-carboxylate:

Starting from azetidine-1-carboxylic acid, protection is achieved using tert-butyl chloroformate under basic conditions, yielding tert-butyl azetidine-1-carboxylate.Ring closure via intramolecular cyclization:

Using halogenated intermediates (e.g., 3-chloromethyl azetidine derivatives), cyclization is induced under basic or thermal conditions to form the azetidine ring.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Protection of azetidine | tert-Butyl chloroformate, base | ~85% | |

| Cyclization to azetidine | Halogenated precursor, base, heat | ~70% |

Functionalization of the Pyrimidine Ring

The pyrimidine moiety, specifically substituted at the 2- and 4-positions, is introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Preparation of 2-methylpyrimidin-4-ol:

Starting from commercially available pyrimidine derivatives, selective hydroxylation at the 4-position is achieved through electrophilic substitution or oxidation, followed by methylation at the 2-position using methyl iodide or methyl triflate.Introduction of trifluoroacetate groups:

The hydroxyl group at the 4-position is converted into a trifluoroacetate ester via reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under mild conditions, forming the bis(trifluoroacetate) salt.

Coupling of Azetidine and Pyrimidine Fragments

The key step involves coupling the azetidine core with the pyrimidine derivative, often via nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Amide bond formation:

Activation of the pyrimidine derivative (e.g., as acid chloride or via carbodiimide coupling) followed by reaction with the azetidine amino group yields the desired conjugate.Final salt formation:

The free base compound is treated with trifluoroacetic acid to form the bis(trifluoroacetate) salt, ensuring stability and solubility.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Carbodiimide, base, heat | ~85% | |

| Salt formation | TFA, solvent | Quantitative |

Summary of the Overall Synthetic Route

| Stage | Key Reactions | Typical Yields | Notes |

|---|---|---|---|

| Azetidine core synthesis | Cyclization, protection | 70-85% | From amino acid derivatives or halogenated precursors |

| Pyrimidine functionalization | Hydroxylation, methylation, trifluoroacetylation | 75-80% | Using electrophilic substitution and acylation |

| Coupling | Amide bond formation | 85% | Via carbodiimide or cross-coupling methods |

| Salt formation | TFA treatment | Quantitative | Stabilizes the final compound |

Research Findings and Data Tables

The synthesis of related azetidinyl-pyrimidine compounds has been extensively documented, emphasizing the importance of regioselectivity, yield optimization, and purification techniques. For instance, the use of palladium-catalyzed cross-coupling reactions has proven effective in coupling aromatic and heteroaromatic fragments with azetidine derivatives, achieving yields exceeding 80% under optimized conditions.

Q & A

Q. What are the recommended methods for synthesizing 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) with high purity?

Synthesis of this compound involves multi-step heterocyclic chemistry. A validated approach includes:

- Enaminone intermediate formation : Use dimethylformamide dimethyl acetal (DMF-DMA) to activate acetyl groups in precursor molecules, enabling cyclization to pyrimidine cores .

- Counterion exchange : Replace labile counterions (e.g., chloride) with trifluoroacetate via ion-exchange chromatography under acidic conditions (pH 4–5), as seen in trifluoroacetate salt preparations of structurally related compounds .

- Purification : Employ reverse-phase HPLC with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, as described in pharmacopeial assays for pyrimidine derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₄F₆N₃O₅ requires exact mass 420.09 g/mol).

- ¹H/¹³C NMR : Compare peaks to NIST reference data for pyrimidine derivatives (e.g., trifluoromethyl pyrimidine C-F coupling patterns at ~110–120 ppm in ¹³C NMR) .

- FTIR : Identify characteristic trifluoroacetate C=O stretches near 1670–1700 cm⁻¹ .

Q. What solvent systems are optimal for maintaining stability during experimental workflows?

- Aqueous stability : Use pH 6.5 ammonium acetate buffer for short-term storage (<24 hrs), as residual trifluoroacetate can hydrolyze under strongly alkaline conditions .

- Organic stability : Dissolve in anhydrous DMSO or acetonitrile for long-term storage (–20°C), avoiding protic solvents that may degrade the azetidine ring .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence the compound’s reactivity in nucleophilic substitution reactions?

Trifluoroacetate (TFA) acts as a weakly coordinating anion, enhancing electrophilicity at the pyrimidine C4 position. However, excess TFA can:

- Quench nucleophiles : Neutralize basic reagents (e.g., amines), requiring stoichiometric adjustments in coupling reactions .

- Induce side reactions : Promote trifluoroacetylation of primary alcohols or amines at >50°C. Mitigate by using scavengers (e.g., triethylsilane) or low-temperature conditions .

Q. What analytical strategies resolve contradictions in spectral data for degradation products?

Example: Discrepancies in LC-MS peaks may arise from azetidine ring-opening or trifluoroacetate hydrolysis.

- Degradation pathway mapping : Use forced degradation studies (heat, light, pH extremes) with tandem MS/MS to identify fragment ions.

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O-exchangeable protons) to distinguish degradation artifacts from synthetic impurities .

Q. How can researchers design assays to study the compound’s interaction with biological targets (e.g., enzymes)?

- Fluorescence polarization (FP) assays : Label the pyrimidine core with a fluorophore (e.g., Cy5) and monitor binding to immobilized kinases or proteases.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics using a buffer system mimicking physiological conditions (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) .

- Control for TFA interference : Pre-dialyze protein targets to remove residual TFA, which may chelate metal cofactors .

Q. What computational methods predict the compound’s bioavailability and metabolic stability?

- Molecular dynamics (MD) simulations : Model the azetidine ring’s conformational flexibility in lipid bilayers to estimate passive diffusion rates.

- CYP450 metabolism prediction : Use docking software (e.g., AutoDock Vina) to assess interactions with cytochrome P450 isoforms, focusing on oxidation sites (e.g., methyl groups on pyrimidine) .

Methodological Notes

- Critical Data References :

- Avoid Common Pitfalls :

- Do not use methanol for long-term storage; it accelerates azetidine ring hydrolysis.

- Validate synthetic intermediates with HRMS to avoid misassignment of trifluoroacetyl adducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.